4-methoxy-2,5-dimethyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide
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Description
Synthesis Analysis
While specific synthesis information for this compound is not available, a related class of compounds, imidazo[1,2-a]pyridines, can be synthesized by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally benign .Scientific Research Applications
Photodynamic Therapy Applications
- Zinc Phthalocyanine Derivatives: A study by Pişkin, Canpolat, and Öztürk (2020) demonstrated the potential of new zinc phthalocyanine derivatives, including those substituted with benzenesulfonamide, for photodynamic therapy in cancer treatment. These derivatives exhibited high singlet oxygen quantum yield and good fluorescence properties, making them suitable as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
- Microwave-Assisted Synthesis of Benzenesulfonamide Derivatives: Kumar et al. (2015) explored the microwave-assisted synthesis of benzenesulfonamide derivatives and their evaluation for anticancer activity. This study highlights the potential of these compounds, including those with structures similar to 4-methoxy-2,5-dimethyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide, in the treatment of various cancer cell lines (Kumar et al., 2015).
Antifungal Applications
- Antifungal Effects of Pyrimidin-Derivatives: Research by Jafar et al. (2017) on the antifungal effect of various pyrimidin-amine derivatives, which are structurally related to this compound, showed efficacy against fungi like Aspergillus terreus and Aspergillus niger. This indicates the potential of similar compounds in antifungal applications (Jafar et al., 2017).
Antimicrobial Activity
- Synthesis and Antimicrobial Activity of Arylazopyrazole Pyrimidone Clubbed Heterocyclic Compounds: A study by Sarvaiya, Gulati, and Patel (2019) investigated the synthesis and antimicrobial activity of arylazopyrazole pyrimidone clubbed heterocyclic compounds. These compounds, structurally similar to the compound , demonstrated significant antimicrobial activity against various bacteria and fungi, indicating a broad spectrum of potential applications in antimicrobial treatments (Sarvaiya, Gulati, & Patel, 2019).
Properties
IUPAC Name |
4-methoxy-2,5-dimethyl-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-14-12-21(15(2)11-20(14)29-4)30(27,28)25-18-7-5-17(6-8-18)19-13-26-10-9-16(3)23-22(26)24-19/h5-13,25H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADEPPPRAXWMCBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4C)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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